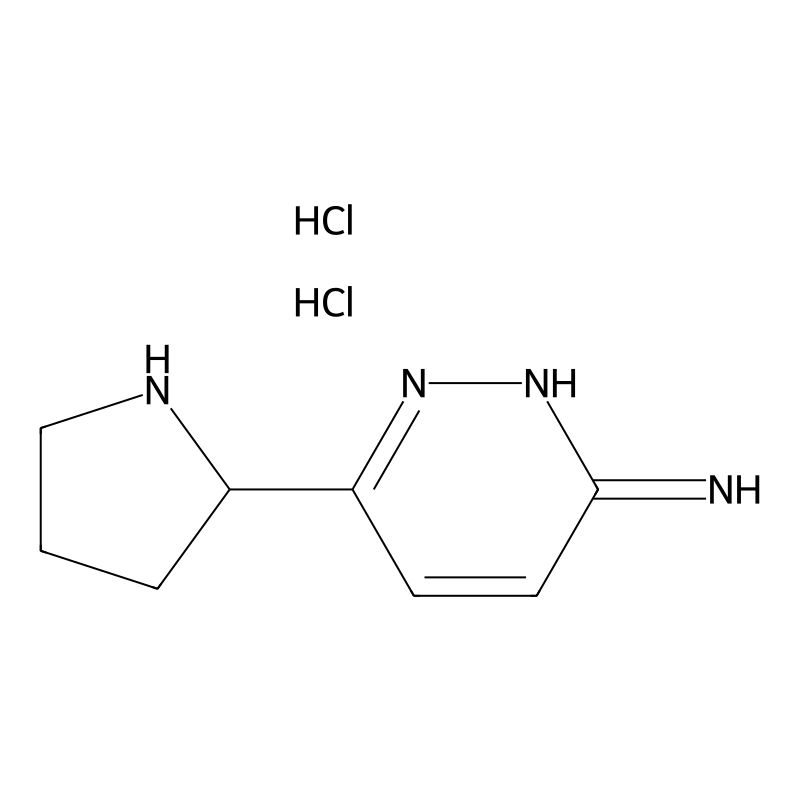6-(Pyrrolidin-2-yl)pyridazin-3-amine dihydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
6-(Pyrrolidin-2-yl)pyridazin-3-amine dihydrochloride is a chemical compound characterized by its unique structure, which includes a pyridazine ring and a pyrrolidine substituent. Its molecular formula is , and it has a molecular weight of approximately 213.13 g/mol. This compound exists as a dihydrochloride salt, enhancing its solubility in aqueous environments, which is beneficial for various applications in medicinal chemistry and pharmacology .
- Nucleophilic Substitution: The amine group can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents.
- Acid-Base Reactions: As a dihydrochloride salt, it can interact with bases, leading to the formation of free amine forms.
- Condensation Reactions: The compound can react with aldehydes or ketones to form imines or related structures.
These reactions are essential for modifying the compound's structure to enhance its biological activity or to create derivatives with novel properties.
6-(Pyrrolidin-2-yl)pyridazin-3-amine dihydrochloride exhibits significant biological activity, particularly in the realm of pharmacology. It has been investigated for its potential as an inhibitor of specific enzymes and pathways involved in various diseases, including cancer. The compound's ability to selectively inhibit certain protein interactions makes it a candidate for targeted therapies . Research indicates that it may also possess neuroprotective properties, contributing to its therapeutic potential in neurological disorders.
The synthesis of 6-(Pyrrolidin-2-yl)pyridazin-3-amine dihydrochloride typically involves several steps:
- Formation of the Pyridazine Ring: Starting materials such as hydrazines and appropriate aldehydes or ketones are reacted under acidic conditions to form the pyridazine core.
- Pyrrolidine Substitution: The pyrrolidine moiety is introduced through nucleophilic substitution on the pyridazine ring.
- Salt Formation: The final step involves the reaction with hydrochloric acid to form the dihydrochloride salt, enhancing solubility and stability.
These methods allow for the efficient production of this compound while maintaining high purity levels .
6-(Pyrrolidin-2-yl)pyridazin-3-amine dihydrochloride has several applications:
- Pharmaceutical Development: It is primarily explored as a lead compound in drug development for treating various cancers and neurological disorders.
- Biochemical Research: The compound serves as a tool for studying specific biological pathways and enzyme activities.
- Chemical Probes: It can be utilized in research settings as a probe to investigate molecular interactions within cells.
Interaction studies involving 6-(Pyrrolidin-2-yl)pyridazin-3-amine dihydrochloride have focused on its binding affinity to target proteins and enzymes. These studies often employ techniques such as:
- Surface Plasmon Resonance (SPR): To measure real-time interactions between the compound and its biological targets.
- Isothermal Titration Calorimetry (ITC): To determine binding constants and thermodynamic parameters.
Such studies reveal insights into how this compound modulates biological functions at the molecular level, aiding in the design of more effective therapeutics .
Several compounds share structural similarities with 6-(Pyrrolidin-2-yl)pyridazin-3-amine dihydrochloride. These include:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N,N-Dimethylpyridazinamine Dihydrochloride | Contains dimethyl substitution | Enhanced lipophilicity |
| 6-(Piperidin-2-yl)pyridazin-3-amine Dihydrochloride | Piperidine instead of pyrrolidine | Different pharmacokinetic profile |
| 5-(Pyrrolidin-1-yl)pyrazinyl Dihydrochloride | Pyrazine ring instead of pyridazine | Potentially different biological activity |
These compounds are compared based on their structural features and biological activities. The unique presence of the pyrrolidine group in 6-(Pyrrolidin-2-yl)pyridazin-3-amine dihydrochloride contributes to its distinct pharmacological properties, setting it apart from other similar compounds .








